1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring fused with a pyridine ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring have been found to exhibit activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Additionally, compounds with similar structures have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown inhibitory activity against influenza a , suggesting potential antiviral effects.
Action Environment
It’s worth noting that the pyrrolidine ring, a key component of this compound, is known to be influenced by steric factors, which could potentially be affected by environmental conditions .
Preparation Methods
The synthesis of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzyl and pyridine groups. One common synthetic route includes:
Cyclization of a suitable precursor: Starting from a linear precursor, cyclization can be achieved using reagents such as sodium hydride or potassium tert-butoxide under an inert atmosphere.
Functionalization: The preformed pyrrolidinone ring can be functionalized by introducing the benzyl and pyridine groups through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Biology: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a candidate for drug development.
Comparison with Similar Compounds
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Pyridine derivatives: Compounds with a pyridine ring exhibit different pharmacological profiles depending on the nature and position of substituents.
Benzyl derivatives: The presence of a benzyl group can influence the compound’s lipophilicity and binding affinity to biological targets.
The uniqueness of this compound lies in its combination of these structural features, providing a distinct pharmacophore that can be exploited for various applications.
Properties
IUPAC Name |
1-benzyl-5-pyridin-3-ylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-9-8-15(14-7-4-10-17-11-14)18(16)12-13-5-2-1-3-6-13/h1-7,10-11,15H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYXZHSCQMKBDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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